7-Methoxy-4-methylquinoline hydrochloride
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Overview
Description
7-Methoxy-4-methylquinoline hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is typically found in the form of a white to yellow powder or crystals . Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Preparation Methods
The synthesis of 7-Methoxy-4-methylquinoline hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 7-methoxyquinoline with methyl iodide in the presence of a base, followed by treatment with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
7-Methoxy-4-methylquinoline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into various hydrogenated quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions are often quinoline derivatives with enhanced biological activities.
Scientific Research Applications
7-Methoxy-4-methylquinoline hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in the study of enzyme inhibition and as a fluorescent probe in biological assays.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-methylquinoline hydrochloride involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or interfere with DNA replication in pathogens, leading to their death . The exact molecular pathways and targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
7-Methoxy-4-methylquinoline hydrochloride can be compared with other quinoline derivatives such as:
- 6-Methoxy-4-methylquinoline hydrochloride
- 7-Ethoxy-4-methylquinoline hydrochloride
- 7-Methoxy-4-ethylquinoline hydrochloride
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall efficacy in various applications.
Properties
IUPAC Name |
7-methoxy-4-methylquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11;/h3-7H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPBFHKBKREDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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